molecular formula C11H12ClNO2 B8316802 3-Morpholinobenzoyl chloride

3-Morpholinobenzoyl chloride

Cat. No.: B8316802
M. Wt: 225.67 g/mol
InChI Key: KRCMQJRTVOAZQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Morpholinobenzoyl chloride is a useful research compound. Its molecular formula is C11H12ClNO2 and its molecular weight is 225.67 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Reactivity

3-Morpholinobenzoyl chloride exhibits high reactivity due to its acid chloride nature, which allows it to undergo nucleophilic acyl substitution reactions. This property facilitates the formation of various derivatives, including:

  • Esters : Formed by reacting with alcohols.
  • Amides : Produced through reaction with amines.
  • Thioesters : Resulting from interactions with thiols.

The compound’s ability to form hydrogen bonds and engage in π-π interactions enhances its potential biological activity, making it an interesting subject for research in medicinal chemistry .

Synthesis of Bioactive Compounds

The synthesis of this compound can be achieved through several methods, often involving the reaction of morpholine with benzoyl chloride under controlled conditions. This process can yield various bioactive compounds that exhibit therapeutic potential. For instance, studies have shown that derivatives of this compound can display antibacterial and anti-inflammatory activities, making them candidates for pharmaceutical development .

Applications in Medicinal Chemistry

In medicinal chemistry, this compound serves as an intermediate for synthesizing drugs with specific biological activities. Research has indicated that its derivatives can interact with biological targets effectively, influencing their pharmacological profiles. Notable applications include:

  • Antibacterial Agents : Compounds derived from this compound have been evaluated for their efficacy against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa.
  • Anti-inflammatory Agents : The compound's derivatives have shown potential in reducing inflammation through various mechanisms, contributing to the development of new therapeutic agents .

Industrial Applications

Beyond medicinal uses, this compound has applications in materials science. It is used in the modification of polymers to enhance their mechanical properties and compatibility with other materials. For example:

  • Polymer Reinforcement : The treatment of natural fibers with benzoyl chloride derivatives has been shown to improve their mechanical properties when used as reinforcements in polymer matrices like polyvinyl chloride (PVC). This approach enhances the adhesion between fibers and the polymer, resulting in composites with superior performance characteristics .

Case Studies

Several studies highlight the practical applications of this compound:

Study Focus Findings
Jacob et al. (2024)Polymer compositesImproved mechanical properties and reduced water absorption in PVC composites reinforced with treated fibers .
Li et al. (2013)Synthesis methodsDetailed synthesis procedure for amides using this compound as a key intermediate .
PMC Research (2020)Biological activityInvestigated antibacterial and anti-inflammatory properties of novel derivatives from this compound .

Properties

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

3-morpholin-4-ylbenzoyl chloride

InChI

InChI=1S/C11H12ClNO2/c12-11(14)9-2-1-3-10(8-9)13-4-6-15-7-5-13/h1-3,8H,4-7H2

InChI Key

KRCMQJRTVOAZQG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=CC(=C2)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Oxalyl chloride (0.14 ml) was added to a solution of 3-morpholinobenzoic acid (0.28 g) in methylene chloride (10 ml) which contained DMF (2 drops). The reaction mixture was stirred for 18 hours at ambient temperature. The mixture was evaporated and azeotroped with toluene to give 3-morpholinobenzoyl chloride (0.3 g); Mass M+H 222.
Quantity
0.14 mL
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reactant
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0.28 g
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reactant
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10 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

The above reagents, including 25 g of 3-morpholinobenzoic acid and 15.2 g of oxalyl chloride, were mixed in dioxane at 0° C. under argon gas. The reaction proceeded for about 2 hours, one hour at 0° C. and one hour at room temperature. The solvent was then removed under reduced pressure to yield 22.1 g of 3-morpholinobenzoyl chloride, which was used without further purification.
Quantity
25 g
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reactant
Reaction Step One
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15.2 g
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reactant
Reaction Step Two
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0 (± 1) mol
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solvent
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